molecular formula C10H13FN2 B1490037 4-(3-Fluoropyrrolidin-1-yl)aniline CAS No. 1779937-90-4

4-(3-Fluoropyrrolidin-1-yl)aniline

Cat. No. B1490037
CAS RN: 1779937-90-4
M. Wt: 180.22 g/mol
InChI Key: HXCLLKSJENGFBG-UHFFFAOYSA-N
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Description

4-(3-Fluoropyrrolidin-1-yl)aniline is a chemical compound that has gained immense importance in the fields of research and industry due to its unique physical and chemical properties. It has a molecular weight of 180.23 g/mol .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, starting from (2S,4R)-4-hydroxyproline, a new series of pyrrolidine derivatives was synthesized .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The InChI code for this compound is 1S/C10H13FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 180.23 g/mol .

Scientific Research Applications

Antimicrobial Compound Synthesis

4-(3-Fluoropyrrolidin-1-yl)aniline has been utilized in the synthesis of compounds demonstrating notable antimicrobial properties. For instance, research into the synthesis of eperezolid-like molecules highlights the conversion of related fluoroaniline derivatives into compounds with high activity against Mycobacterium smegmatis, showcasing the potential for developing new antimicrobial agents (Yolal et al., 2012). Another study on the synthesis of linezolid-like molecules further supports the antimicrobial application, indicating good antitubercular activities of the synthesized compounds (Başoğlu et al., 2012).

Biosensor Applications

The comparative investigation of spectroelectrochemical and biosensor applications of isomeric thienylpyrrole derivatives, synthesized using fluoroaniline compounds, demonstrates the potential for these materials in biosensing technologies. The study reveals distinct electrochromic properties and efficient biosensing capabilities, indicating a promising avenue for the development of novel biosensors (Ayranci et al., 2015).

Electroluminescence and Molecular Materials

Research into the development of novel classes of emitting amorphous molecular materials has identified compounds synthesized from fluoroaniline derivatives as excellent emitting materials for organic electroluminescent devices. These materials offer color-tunable emission, highlighting their utility in the fabrication of devices that require specific emission properties (Doi et al., 2003).

Building Blocks for Chemical Synthesis

Fluoroaniline derivatives, including this compound, serve as valuable synthons in chemical synthesis, enabling the creation of a wide range of compounds with potential applications in various fields, from medicinal chemistry to materials science. For example, the synthesis of 4-fluoropyrrolidine-2-carbonyl fluorides demonstrates their role as attractive synthons for medicinal applications, including dipeptidyl peptidase IV inhibitors (Singh and Umemoto, 2011).

properties

IUPAC Name

4-(3-fluoropyrrolidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-8-5-6-13(7-8)10-3-1-9(12)2-4-10/h1-4,8H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCLLKSJENGFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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